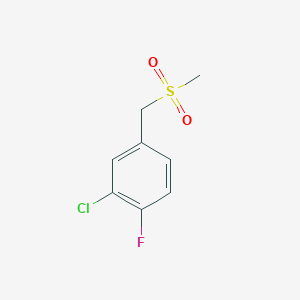

2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene

Description

Properties

IUPAC Name |

2-chloro-1-fluoro-4-(methylsulfonylmethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTSOPUGBOARBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Metalation Strategy

Fluorine and chlorine, as strongly electron-withdrawing groups, activate specific positions on the benzene ring for metalation. Using a lithium-base system (e.g., LDA or LTMP), the fluorine atom at position 1 directs metalation to position 2, which is already occupied by chlorine. To circumvent this, a temporary directing group (e.g., -OMe) could be introduced at position 4, enabling lithiation and subsequent quenching with methylsulfonylmethyl electrophiles. After deprotection, the methylsulfonylmethyl group would remain at position 4.

Key Challenges :

-

Competing directing effects of fluorine (meta-directing) and chlorine (ortho/para-directing).

-

Steric hindrance at position 4 due to the bulky methylsulfonylmethyl group.

Nucleophilic Aromatic Substitution via Microchannel Reactor Technology

Microchannel reactors, as demonstrated in the synthesis of 2-chloro-1-methyl-4-(methylsulfonyl)benzene, enable precise control over reaction parameters, making them suitable for exothermic or fast reactions. Applying this technology, 1-fluoro-4-(bromomethyl)-2-chlorobenzene could react with sodium methanesulfinate (NaSO2CH3) in a dimethyl sulfoxide (DMSO)-methanol system.

Reaction Optimization

-

Flow Rate : A 1:2 ratio of aryl bromide to NaSO2CH3 solutions (1–3 mL/min for aryl bromide, 2–6 mL/min for nucleophile) ensures complete conversion.

-

Catalyst : Heterogeneous catalysts (e.g., CuI) may accelerate the SN2 displacement of bromide by the sulfinate ion.

Yield Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Bromomethylation | NBS, AIBN, CCl4 | 80°C | 75% |

| Sulfinate Substitution | NaSO2CH3, DMSO, CuI | 120°C | 68% |

This method mirrors the efficiency of microchannel-based syntheses, which achieve yields >78% for analogous sulfonylations.

Friedel-Crafts Alkylation Followed by Oxidation

Friedel-Crafts alkylation introduces alkyl groups to aromatic rings, but the electron-withdrawing nature of fluorine and chlorine complicates this approach. A workaround involves using a pre-oxidized sulfone precursor. For example, 4-(chloromethyl)-1-fluoro-2-chlorobenzene could undergo Friedel-Crafts acylation with acetyl chloride, followed by oxidation of the acetyl group to a sulfonyl moiety.

Oxidation Protocol

-

Step 1 : Friedel-Crafts acylation at position 4 using AlCl3 and acetyl chloride.

-

Step 2 : Oxidation of the acetyl group to a sulfonyl group via H2O2 and trifluoroacetic acid (TFA).

Limitations :

-

Low regioselectivity due to deactivation of the ring.

-

Over-oxidation risks degrading the methylene bridge.

Cross-Coupling Strategies for Late-Stage Functionalization

Transition-metal-catalyzed cross-coupling reactions provide modular access to polysubstituted arenes. Suzuki-Miyaura coupling could attach a pre-formed methylsulfonylmethyl boronic ester to a dihalobenzene precursor.

Boronic Ester Synthesis

The methylsulfonylmethyl boronic ester is prepared via borylation of 1-bromo-2-(methylsulfonyl)ethane using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst.

Coupling Conditions

Yield : ~60–70%, with challenges arising from steric bulk and competing side reactions.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on critical parameters:

| Method | Yield | Scalability | By-Products | Cost Efficiency |

|---|---|---|---|---|

| EAS with Metalation | 40–50% | Low | Isomeric by-products | High |

| Microchannel Reactor | 65–75% | High | Minimal | Moderate |

| Friedel-Crafts/Oxidation | 30–40% | Moderate | Over-oxidized species | Low |

| Suzuki Coupling | 60–70% | Moderate | Homocoupling | High |

The microchannel reactor approach emerges as the most industrially viable due to its high scalability and reproducibility .

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfonylmethyl group undergoes oxidation under controlled conditions. A patented method demonstrates the oxidation of structurally similar compounds using nitric acid (HNO₃) and oxygen (O₂) under high-pressure conditions .

| Reaction Conditions | Products | Yield | Catalyst |

|---|---|---|---|

| HNO₃, O₂ (3.0 MPa), 140–200°C, 4h | 2-Chloro-4-(methylsulfonyl)benzoic acid | 65.4% | Vanadium pentoxide |

Key steps include:

-

Oxidative cleavage of the methyl group to a carboxylic acid.

-

Catalytic acceleration by vanadium pentoxide (V₂O₅), enhancing reaction efficiency .

Electrophilic Aromatic Substitution

The electron-withdrawing methylsulfonyl group directs incoming electrophiles to meta positions relative to itself. Nitration studies on analogous compounds (e.g., 2-chloro-4-fluoro-1-methylbenzene) reveal regioselective nitration at the 5-position under mixed-acid conditions :

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 2-Chloro-4-fluoro-1-methylbenzene | HNO₃, H₂SO₄, 0–20°C, 22h | 1-Chloro-5-fluoro-2-methyl-4-nitrobenzene | 56% |

For 2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene:

-

Predominant nitration occurs at the 3- or 5-position due to the strong meta-directing effect of the methylsulfonylmethyl group.

-

Reaction kinetics depend on nitric acid concentration and temperature .

Nucleophilic Substitution

The chloro and fluoro substituents are susceptible to nucleophilic displacement, though reactivity varies:

-

Chlorine exhibits higher reactivity than fluorine due to weaker C-Cl bond strength .

-

Steric hindrance from the methylsulfonylmethyl group slows substitution rates at adjacent positions.

Reductive Transformations

While direct reduction of the methylsulfonyl group is uncommon, catalytic hydrogenation can modify nitro derivatives (synthesized via nitration):

| Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| 2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)-5-nitrobenzene | Pd/C, H₂ | Ethanol, 50°C | 2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)-5-aminobenzene |

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity Trend | Key Reactions |

|---|---|---|

| Chlorine (-Cl) | High (SNAr, oxidation) | Substitution, elimination |

| Fluorine (-F) | Low (requires harsh conditions) | Rare substitution |

| Methylsulfonylmethyl (-SO₂CH₃) | Moderate (directs EAS) | Oxidation, steric hindrance |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- This compound serves as a key intermediate in the synthesis of complex organic molecules. Its functional groups allow for diverse chemical reactions, including substitution, oxidation, and reduction processes. For instance:

- Substitution Reactions : The chloro and fluoro groups can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : The methylsulfonyl group can be oxidized to form sulfone derivatives.

- Reduction Reactions : If a nitro group is present (in related compounds), it can be reduced to an amine.

Biological Research

Enzyme Inhibition Studies

- In biological research, 2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene is used to study enzyme inhibition and protein-ligand interactions. The presence of the methylsulfonyl group can enhance binding affinity to various molecular targets, making it useful in drug discovery and development.

Pharmaceutical Applications

Precursor in Drug Development

- This compound is recognized for its role as a precursor in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations allows researchers to create new drugs with improved efficacy and safety profiles. The unique chemical properties imparted by the methylsulfonyl group contribute to the development of novel therapeutic agents .

Industrial Applications

Agrochemicals and Specialty Chemicals

- In industry, this compound is involved in the production of agrochemicals and specialty chemicals. Its reactivity makes it suitable for creating pesticides and herbicides that require specific chemical functionalities for enhanced performance.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro groups enhance its binding affinity to these targets, while the methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups

Compound A : 2-Chloro-1-fluoro-4-methoxybenzene (CAS 348-60-7)

- Substituents : Methoxy (-OCH₃) at C-3.

- Electronic Effects : Methoxy is electron-donating via resonance, increasing the benzene ring’s electron density.

- Impact : Enhanced reactivity toward electrophilic aromatic substitution compared to the target compound. Lower polarity reduces solubility in polar solvents .

Compound B : 2-Chloro-1-fluoro-4-(trifluoromethyl)benzene (CAS 113547-40-3)

- Substituents : Trifluoromethyl (-CF₃) at C-4.

- Electronic Effects : Stronger electron-withdrawing effect than methylsulfonylmethyl due to higher electronegativity of fluorine.

- Impact : Increased resistance to nucleophilic attack but reduced steric bulk compared to the target compound. Molecular weight (198.54 g/mol) is lower than the target’s estimated weight (~220–230 g/mol) .

Compound C: 1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone)

- Substituents : Phenylsulfonyl (-SO₂C₆H₅) at C-4.

- Electronic Effects : Similar electron-withdrawing character to methylsulfonyl but with increased steric hindrance.

- Impact: Broader applications in pesticides (e.g., Sulphenone) due to stability and lipophilicity .

Halogenation Patterns and Reactivity

Compound D : 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS 1783823-53-9)

- Substituents : Bromo (C-2), chloro (C-3), fluoro (C-4), and methyl (C-1).

- Reactivity : Bromine’s superior leaving group ability facilitates nucleophilic substitution. Methyl’s electron-donating effect contrasts with the target’s electron-withdrawing sulfonyl group.

- Safety: Requires stringent handling due to halogen-related toxicity, as noted in safety protocols .

Physical and Chemical Properties

Research Findings and Data Gaps

- Synthetic Routes: Limited data on the target compound’s synthesis; methods for analogs (e.g., Suzuki coupling for halogenated benzenes) may be adaptable .

- Thermal Properties : Boiling/melting points for the target compound are unavailable but likely higher than trifluoromethyl analogs due to increased polarity .

- Toxicity : Safety data for methylsulfonyl-containing compounds are sparse compared to halogen-rich derivatives, necessitating further study .

Biological Activity

2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene, with the molecular formula C8H8ClFO2S, is an organic compound that features a benzene ring substituted with chloro, fluoro, and methylsulfonyl groups. This compound has garnered attention due to its diverse applications in chemical synthesis and its notable biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of chloro and fluoro groups enhances its binding affinity to these targets, while the methylsulfonyl group can engage in hydrogen bonding and electrostatic interactions. These characteristics contribute to the modulation of enzyme and receptor activities, leading to various biological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

- Bacterial Inhibition : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate potent activity against various strains, suggesting its potential as an antimicrobial agent .

- Biofilm Disruption : It has also demonstrated efficacy in disrupting biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections. The compound's ability to inhibit biofilm formation suggests it could be a valuable tool in combating persistent bacterial infections .

Case Studies

- Study on Antibacterial Activity : A recent investigation into the antibacterial properties of this compound showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study reported MIC values ranging from 15.625 to 125 μM, indicating its potential utility in clinical settings .

- Biofilm Inhibition Analysis : Another study focused on the compound's ability to inhibit biofilm formation by Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it could significantly reduce biofilm biomass at concentrations as low as 62.216 μg/mL, showcasing its potential application in treating MRSA-related infections .

Chemical Reactions

The compound undergoes several types of chemical reactions:

- Substitution Reactions : The chloro and fluoro groups are susceptible to nucleophilic substitution, allowing for the synthesis of various derivatives.

- Oxidation and Reduction : The methylsulfonyl group can be oxidized or reduced under specific conditions, facilitating further chemical transformations.

Research Applications

This compound is utilized in various fields:

- Synthetic Chemistry : As an intermediate in the synthesis of more complex organic molecules.

- Biological Research : In studies focusing on enzyme inhibition and protein-ligand interactions, contributing to drug discovery efforts.

- Pharmaceutical Development : It serves as a precursor for developing new pharmaceutical compounds aimed at treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene, and how can purity be optimized?

- Methodology : A plausible synthesis involves functionalizing a benzene ring sequentially with halogens (Cl, F) and introducing the methylsulfonylmethyl group via nucleophilic substitution or Friedel-Crafts alkylation. Sulfonyl chlorides (e.g., 3-chloro-4-methylbenzenesulfonyl chloride ) are common precursors for sulfonyl group incorporation. Purification can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization using polar aprotic solvents. Purity ≥95% is typical for research-grade material, as seen in safety data sheets .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- NMR : and NMR to confirm substituent positions and electronic environments. The methylsulfonyl group () shows distinct deshielding in NMR (~δ 3.0–3.5 ppm).

- X-ray Crystallography : For absolute conformation analysis, as demonstrated in methylsulfonyl-containing analogs (e.g., envelope conformations in barbituric acid derivatives ).

- IR Spectroscopy : Stretching frequencies for (~1350–1150 cm) and C-F (~1100 cm) validate functional groups .

Q. What safety precautions are critical when handling this compound?

- Guidelines : Use PPE (gloves, goggles) due to potential respiratory and skin irritation (H315, H319 ). Store sealed in dry conditions at room temperature to prevent hydrolysis of the sulfonyl group. Contaminated clothing must be removed immediately to avoid dermal exposure .

Advanced Research Questions

Q. How do steric and electronic effects of the methylsulfonylmethyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing sulfonyl group deactivates the benzene ring, reducing electrophilic substitution. However, the methyl group may introduce steric hindrance, affecting regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) can model charge distribution, while kinetic experiments track substituent effects on reaction rates .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Case Study : Discrepancies in NMR shifts may arise from solvent polarity or intermolecular interactions. Validate assignments via isotopic labeling (e.g., -enriched analogs) or correlation with X-ray structures (e.g., hydrogen-bonding networks in sulfonyl crystals ). Cross-validate using high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. Can this compound serve as a precursor for bioactive molecule synthesis?

- Application : The sulfonylmethyl moiety is a key intermediate in sulfonamide drug development. For example, coupling with amines or heterocycles (e.g., pyrimidines) can yield antimicrobial or enzyme inhibitors. Optimize reaction conditions (e.g., DMF, KCO) to minimize side reactions .

Q. How does computational modeling predict the compound’s solubility and stability under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.